



# Application Notes and Protocols: PF-00337210 HUVEC Survival Assay

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Compound of Interest		
Compound Name:	PF 00337210	
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## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

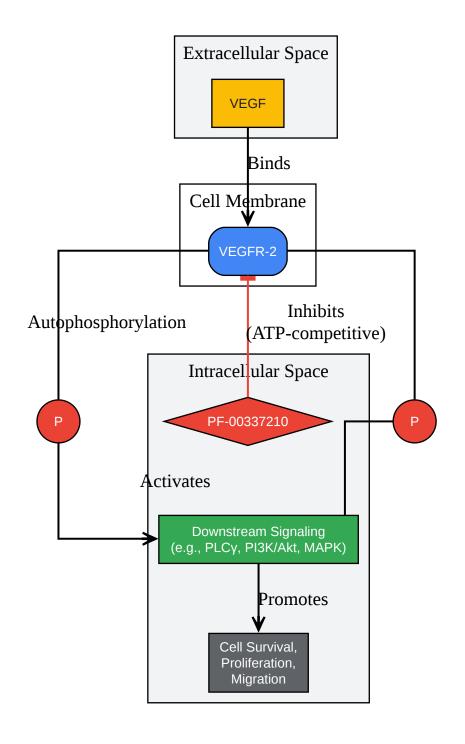
PF-00337210 is an orally available, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By selectively binding to and inhibiting the phosphorylation of VEGFR-2, PF-00337210 can suppress the proliferation, migration, and survival of endothelial cells, which are critical processes in angiogenesis.[1] This document provides a detailed protocol for assessing the effect of PF-00337210 on the survival of Human Umbilical Vein Endothelial Cells (HUVECs), a common in vitro model for studying angiogenesis.

#### Mechanism of Action

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the growth of new blood vessels (angiogenesis). It exerts its effects by binding to VEGFRs on the surface of endothelial cells. VEGFR-2 is the primary receptor responsible for mediating the angiogenic effects of VEGF, including cell proliferation, survival, and migration. PF-00337210 acts as a potent and selective inhibitor of VEGFR-2 tyrosine kinase, thereby blocking the downstream signaling pathways that lead to angiogenesis.[2]

## **Signaling Pathway**





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Caption: VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.

## **Experimental Protocols**

**HUVEC Survival Assay** 



This assay is designed to determine the effect of PF-00337210 on the viability and survival of HUVECs in the presence of VEGF.

#### Materials

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium-2 (EGM-2)
- Fetal Bovine Serum (FBS)
- VEGF
- PF-00337210
- · 96-well plates, tissue culture treated
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Calcein-AM)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Incubator (37°C, 5% CO2)
- Plate reader (luminescence, absorbance, or fluorescence capabilities)

#### Procedure

- Cell Culture:
  - Culture HUVECs in EGM-2 supplemented with 2% FBS in a T-75 flask.
  - Maintain cells in a humidified incubator at 37°C with 5% CO2.
  - Passage cells when they reach 80-90% confluency. For the assay, use HUVECs between passages 2 and 6.



#### · Cell Seeding:

- Harvest HUVECs using Trypsin-EDTA and neutralize with medium.
- Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in EGM-2 with 2% FBS.
- Count the cells and adjust the concentration to 1 x 10<sup>5</sup> cells/mL.
- Seed 100 μL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
- Incubate for 24 hours to allow for cell attachment.

#### Drug Treatment:

- $\circ\,$  Prepare a serial dilution of PF-00337210 in serum-free EGM-2. A suggested concentration range is 0.1 nM to 10  $\mu\text{M}.$
- Prepare a solution of VEGF in serum-free EGM-2 at a final concentration of 50 ng/mL.
- After 24 hours of incubation, aspirate the medium from the wells.
- $\circ$  Add 100  $\mu$ L of serum-free EGM-2 containing VEGF and the respective concentrations of PF-00337210 to each well.
- Include control wells:
  - Vehicle Control: Cells treated with VEGF and the vehicle (e.g., DMSO) used to dissolve PF-00337210.
  - No VEGF Control: Cells in serum-free EGM-2 without VEGF or PF-00337210.
- Incubate the plate for 48-72 hours.
- Viability Assessment:
  - After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.



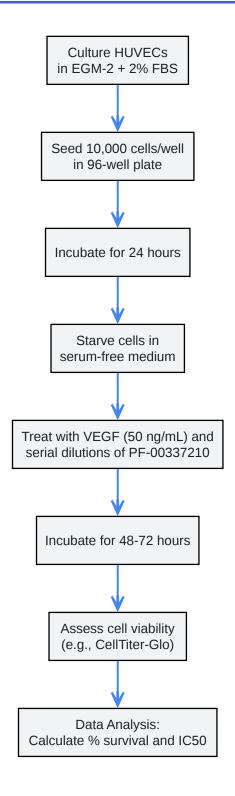
 For example, using the CellTiter-Glo® assay, add the reagent to each well, incubate, and measure luminescence.

#### Data Analysis

- Normalize the data by subtracting the background reading (wells with medium only).
- Express the viability of treated cells as a percentage of the vehicle control.
- Plot the percentage of cell survival against the log concentration of PF-00337210.
- Calculate the IC50 value, which is the concentration of PF-00337210 that inhibits cell survival by 50%.

## **Experimental Workflow**





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Caption: Workflow for the HUVEC survival assay with PF-00337210.

### **Data Presentation**



Table 1: Hypothetical HUVEC Survival Data with PF-00337210 Treatment

PF-00337210 Conc. (nM)	% Cell Survival (relative to Vehicle Control)
0 (Vehicle)	100%
0.1	98%
1	92%
10	75%
100	52%
1000	23%
10000	8%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

#### Conclusion

This protocol provides a framework for evaluating the in vitro efficacy of PF-00337210 in inhibiting HUVEC survival. By following this detailed methodology, researchers can obtain reproducible data to characterize the anti-angiogenic potential of this and other VEGFR-2 inhibitors. Careful execution of the protocol and accurate data analysis are crucial for generating reliable results in drug development and angiogenesis research.

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## References

1. Facebook [cancer.gov]



- 2. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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